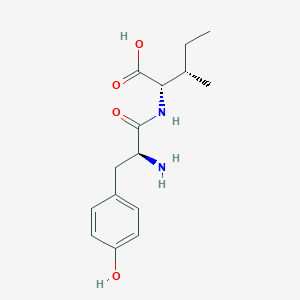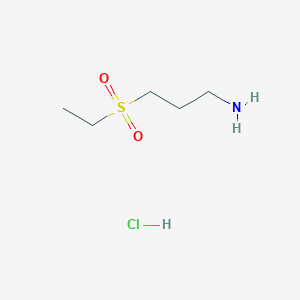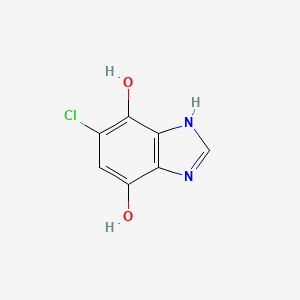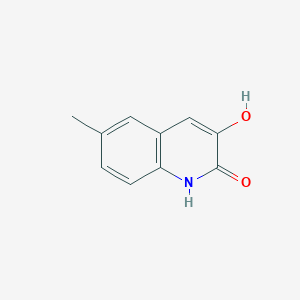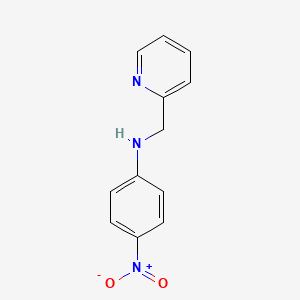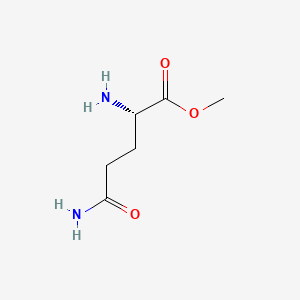
3-(Dimorpholinomethyl)-1-nitrobenzene
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. It also involves analyzing the efficiency and yield of the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis and Transformations of Nitrobenzene Derivatives : The synthesis of various nitrobenzene derivatives, including those involving dimorpholinomethyl groups, has been explored. These syntheses often involve complex reactions like heterocyclization, indicating the potential of 3-(Dimorpholinomethyl)-1-nitrobenzene in organic synthesis and chemical transformations (Tarshits, Tarasov, & Buyanov, 2005).
Applications in Material Science
- Metal-Organic Frameworks (MOFs) and Luminescence : Research on lanthanide metal-organic frameworks (Ln(III)-MOFs) shows that nitrobenzene derivatives can be used in the development of materials with unique properties like slow magnetic relaxation and luminescence. These materials could have applications in sensing and detection technologies (Gao et al., 2016).
Photophysics and Photochemistry
- Study of Nitrobenzene Photophysics : Nitrobenzene compounds, including those similar to this compound, have been subject to photophysical and photochemical studies. This research provides insights into the complex behaviors of these compounds under UV light, which is essential for developing applications in photochemistry and environmental studies (Giussani & Worth, 2017).
Environmental Applications
- Wastewater Treatment : Research on the reduction of nitrobenzene in wastewater using zerovalent iron (Fe0) indicates potential environmental applications. This process, which converts nitrobenzene to less harmful compounds like aniline, highlights the importance of understanding the chemical properties of nitrobenzene derivatives in environmental remediation (Mantha, Taylor, Biswas, & Bewtra, 2001).
Nuclear Waste Treatment
- Nuclear Waste Processing : Studies on the solvent extraction of radioactive elements like Americium and Europium using nitrobenzene derivatives demonstrate the potential use of these compounds in nuclear waste treatment. The research focuses on the efficiency and selectivity of these processes, crucial for safe nuclear waste management (Makrlík, Vaňura, Selucký, Babain, Alyapyshev, & Dar'in, 2017).
Sensing and Detection Technologies
- Nitrobenzene Detection : The development of luminescent sensors for detecting nitrobenzene and similar compounds has been explored. These sensors, often based on metal–organic frameworks, offer high sensitivity and selectivity, which could be valuable in environmental monitoring and security applications (Xu et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[morpholin-4-yl-(3-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c19-18(20)14-3-1-2-13(12-14)15(16-4-8-21-9-5-16)17-6-10-22-11-7-17/h1-3,12,15H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOZIOORNWBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




